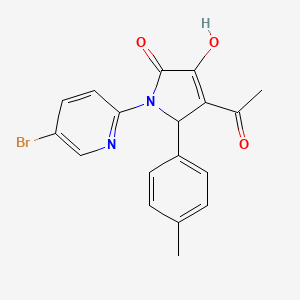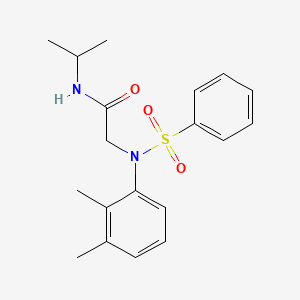![molecular formula C11H16N2O3S B5163636 N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
N-ethyl-4-[(ethylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-[(ethylsulfonyl)amino]benzamide, also known as AEBSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that inhibits serine proteases, which are enzymes that play important roles in various physiological processes. AEBSF has been widely used in biochemical and physiological studies due to its specificity and effectiveness in inhibiting serine proteases.
作用机制
N-ethyl-4-[(ethylsulfonyl)amino]benzamide inhibits serine proteases by irreversibly modifying their active sites. Serine proteases have a catalytic triad consisting of a serine residue, a histidine residue, and an aspartic acid residue. N-ethyl-4-[(ethylsulfonyl)amino]benzamide reacts with the serine residue and forms a covalent bond, which blocks the catalytic activity of the protease. The irreversibility of this reaction makes N-ethyl-4-[(ethylsulfonyl)amino]benzamide a potent inhibitor of serine proteases.
Biochemical and Physiological Effects
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can affect various physiological processes such as blood clotting, digestion, and inflammation. N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.
实验室实验的优点和局限性
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that is specific for serine proteases, which makes it a potent inhibitor. It is also relatively stable and easy to handle. However, N-ethyl-4-[(ethylsulfonyl)amino]benzamide has some limitations. It is irreversible, which means that it cannot be used to study reversible inhibition of serine proteases. It also has some side effects such as inhibition of other enzymes and cytotoxicity at high concentrations.
未来方向
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research, but there are still many future directions for its application. One direction is to develop new serine protease inhibitors based on the structure of N-ethyl-4-[(ethylsulfonyl)amino]benzamide. Another direction is to study the roles of serine proteases in various diseases and develop new treatments based on the inhibition of these proteases. Additionally, N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be used to study the interactions between serine proteases and their inhibitors, which can help to elucidate the mechanisms of protease inhibition. Overall, N-ethyl-4-[(ethylsulfonyl)amino]benzamide has many potential applications in scientific research and drug discovery.
合成方法
N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be synthesized by reacting N-ethyl-4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-ethyl-4-[(ethylsulfonyl)amino]benzamide as the main product along with some side products. The purity of N-ethyl-4-[(ethylsulfonyl)amino]benzamide can be improved by recrystallization or chromatography.
科学研究应用
N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been widely used in scientific research to inhibit serine proteases. Serine proteases play important roles in various physiological processes such as blood clotting, digestion, and inflammation. Inhibiting serine proteases can help to elucidate their roles in these processes and develop new treatments for related diseases. N-ethyl-4-[(ethylsulfonyl)amino]benzamide has been used to study the roles of serine proteases in cancer, inflammation, and viral infections. It has also been used in drug discovery to screen for new serine protease inhibitors.
属性
IUPAC Name |
N-ethyl-4-(ethylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-12-11(14)9-5-7-10(8-6-9)13-17(15,16)4-2/h5-8,13H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTVUURZMBERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163603.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)

